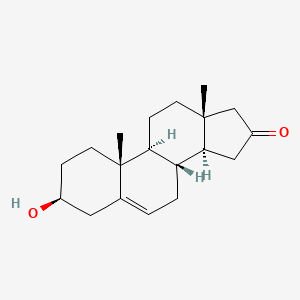

5-Androsten-3beta-ol-16-one

Description

Contextualization of 5-Androsten-3beta-ol-16-one within the Steroidome

The steroidome encompasses the complete set of steroids produced in an organism. Within this vast collection, this compound is classified as a 3-hydroxy steroid and an androgen. nih.gov It is a derivative of androstane (B1237026), a C19 steroid, and is considered an androgen and its derivatives. hmdb.cahmdb.ca

The biosynthesis of these steroids primarily occurs in the adrenal cortex, gonads, and placenta through de novo steroidogenesis. nih.gov The process involves two major classes of enzymes: cytochrome P450 (CYP) and hydroxysteroid dehydrogenase (HSD). nih.gov Specifically, 16-androstene steroids are synthesized in the Leydig cells of the testes upon stimulation by luteinizing hormone (LH). uoguelph.ca

The metabolic pathway leading to 16-unsaturated C19 steroids, such as 5,16-androstadien-3β-ol, from pregnenolone (B344588) is a subject of ongoing investigation. researchgate.net Research suggests that human testicular microsomes can synthesize 5,16-androstadien-3β-ol from pregnenolone. nih.gov

Historical Perspective of 16-Androstene Research

The study of androstenedione (B190577) as an anabolic-androgenic steroid dates back to the 1930s. reliasmedia.com However, significant interest in its potential applications grew when it was explored by the former East German sports establishment as an alternative to testosterone (B1683101) injections. reliasmedia.com

A pivotal moment in the history of steroid research was the isolation of epiandrosterone (B191177) in 1931 by Adolf Friedrich Johann Butenandt and Kurt Tscherning. wikipedia.org They successfully distilled over 17,000 liters of male urine to obtain 50 milligrams of crystalline androsterone (B159326), which was crucial in determining its chemical similarity to estrone. wikipedia.org

Early research in the 1990s demonstrated that androstenedione could significantly increase testosterone levels in women. reliasmedia.com More recent studies, however, have shown that in healthy men, androstenedione supplementation elevates blood levels of androstenedione itself but does not alter testosterone levels. reliasmedia.com

Overview of Current Research Trajectories for this compound and Related Compounds

Furthermore, the odorous nature of some 16-androstene steroids, such as androstenone and androstenol (B1195071), has led to research into their contribution to human axillary odor. wikipedia.orgresearchgate.net Studies have identified 5α-androst-16-en-3α-ol as a significant contributor to this odor, with its precursor being a β-glucuronide conjugate found in sweat. researchgate.net

The biosynthesis of these compounds continues to be a significant area of investigation. For instance, research has shown that the mouse deer CYP17A1 gene possesses the activity to convert pregnenolone into 5,16-androstadien-3β-ol. researchgate.net Additionally, studies using gas chromatography-mass spectrometry have been instrumental in identifying metabolites and understanding the biosynthesis of androst-16-ene (B99302) and androgens in human testes. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C19H28O2 | PubChem |

| Molar Mass | 288.4 g/mol | PubChem |

| IUPAC Name | (3S,8S,9S,10R,13R,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthren-16-one | PubChem |

| CAS Number | 5088-64-2 | PubChem |

Structure

3D Structure

Properties

CAS No. |

5088-64-2 |

|---|---|

Molecular Formula |

C19H28O2 |

Molecular Weight |

288.4 g/mol |

IUPAC Name |

(3S,8S,9S,10R,13R,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthren-16-one |

InChI |

InChI=1S/C19H28O2/c1-18-7-6-16-15(17(18)10-14(21)11-18)4-3-12-9-13(20)5-8-19(12,16)2/h3,13,15-17,20H,4-11H2,1-2H3/t13-,15+,16-,17-,18+,19-/m0/s1 |

InChI Key |

IHHKCVMULSSIQO-RHNZQBAGSA-N |

SMILES |

CC12CCC3C(C1CC(=O)C2)CC=C4C3(CCC(C4)O)C |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC(=O)C2)CC=C4[C@@]3(CC[C@@H](C4)O)C |

Canonical SMILES |

CC12CCC3C(C1CC(=O)C2)CC=C4C3(CCC(C4)O)C |

Other CAS No. |

5088-64-2 |

Origin of Product |

United States |

Biosynthesis and Steroidogenic Pathways of 5 Androsten 3beta Ol 16 One

Precursors in 5-Androsten-3beta-ol-16-one Biosynthesis

The journey to forming 16-ene steroids begins with foundational steroid molecules. The primary building blocks are C21 steroids, which undergo specific enzymatic modifications to yield the C19 androstane (B1237026) skeleton with a double bond at the 16th position.

Pregnenolone (B344588) as a Primary Substrate

Pregnenolone, a C21 steroid derived from cholesterol, is the foundational precursor in the biosynthesis of most steroid hormones, including 16-ene steroids. wikipedia.orglookchem.comgenome.jp Studies using human testicular tissue have demonstrated that pregnenolone is a major and early substrate for the synthesis of the 16-ene steroid androsta-5,16-dien-3β-ol. nih.govnih.gov In vitro experiments with human testicular homogenates showed that the conversion of pregnenolone to androsta-5,16-dien-3β-ol is a significant and rapid process. nih.govresearchgate.net Within just five minutes of incubation, the amount of androsta-5,16-dien-3β-ol produced was comparable to that of major conventional steroid pathway intermediates like 17α-hydroxypregnenolone and dehydroepiandrosterone (B1670201) (DHEA). nih.gov

Some research suggests this conversion can occur in a single enzymatic step from pregnenolone, bypassing traditional intermediates. researchgate.net This direct pathway highlights the unique nature of 16-ene steroid synthesis.

Other C21 and C19 Steroid Intermediates

While pregnenolone is the primary starting point, other steroids have been investigated as potential precursors. Progesterone (B1679170), another C21 steroid, has also been identified as a substrate for the formation of 16-ene steroids in tissues like the boar testis. nih.gov Incubations with radiolabeled pregnenolone and progesterone confirmed that both C21 steroids serve as precursors for 3α- and 3β-hydroxy-5α-androst-16-enes. nih.gov

Interestingly, certain C19 steroids that are key intermediates in the androgen pathway, such as dehydroepiandrosterone (DHEA) and testosterone (B1683101), were not found to be precursors for Δ16-steroids in these studies. nih.gov This suggests that the formation of the C16-C17 double bond occurs prior to the formation of these specific C19 androgens, representing a distinct branch in the steroidogenic pathway. researchgate.netnih.gov The pathway appears to diverge at the level of C21 steroids, with a dedicated enzymatic process for creating the 16-ene structure. nih.gov

Enzymatic Machinery of this compound Synthesis

The conversion of precursors into 16-ene steroids is orchestrated by a specific set of enzymes. The cytochrome P450 family, along with its accessory proteins and various dehydrogenases, forms the core of this biosynthetic machinery.

Role of Cytochrome P450 Enzymes (e.g., CYP17A1) in 16-ene Synthesis

The key enzyme responsible for the creation of the 16-ene structure is Cytochrome P450 17A1 (CYP17A1), also known as P450c17. nih.govresearchgate.net This enzyme is well-known for its dual 17α-hydroxylase and 17,20-lyase activities, which are crucial for producing glucocorticoids and sex steroids. nih.govacs.orguniprot.org However, research has revealed a third critical function: a 16-ene synthase activity. nih.gov

Studies have demonstrated that CYP17A1 can directly convert pregnenolone into androsta-5,16-dien-3β-ol. nih.govresearchgate.net Notably, this conversion can proceed without the formation of the typical intermediate, 17-hydroxypregnenolone, indicating a unique catalytic mechanism for the 16-ene synthase reaction. nih.gov This activity is a pivotal control point that directs steroid precursors away from the conventional androgen and corticosteroid pathways and towards the synthesis of 16-ene steroids. researchgate.net

Contribution of Cytochrome b5 (CYB5A) and NADPH-Cytochrome P450 Reductase

The 16-ene synthase activity of CYP17A1 is significantly influenced by its interaction with accessory proteins, particularly cytochrome b5 (CYB5A) and NADPH-cytochrome P450 reductase (POR).

Cytochrome b5 (CYB5A) plays a crucial stimulatory role. Research has shown that the presence of cytochrome b5 dramatically enhances the 16-ene synthase activity of CYP17A1. nih.govnih.gov It is believed to act as an allosteric modulator and potentially as a direct electron donor, promoting the formation of androsta-5,16-dien-3β-ol from pregnenolone. researchgate.netnih.govnih.gov The levels of cytochrome b5 in steroidogenic tissues, such as the Leydig cells of the testes, are strongly correlated with the rate of 16-androstene steroid synthesis. cambridge.org

NADPH-Cytochrome P450 Reductase (POR) is the obligate electron donor for most P450-mediated reactions. wikipedia.orgplos.org While essential for the 17α-hydroxylase and 17,20-lyase activities of CYP17A1, POR appears to have a minimal direct effect on the 16-ene synthase activity. nih.gov Studies using transfected cells showed that while the hydroxylase/lyase functions were highly dependent on POR levels, the synthesis of androsta-5,16-dien-3β-ol was largely insensitive to POR concentrations beyond the endogenous levels already present. nih.govnih.gov This highlights a distinct regulatory mechanism for the 16-ene synthase function, which is far more dependent on cytochrome b5.

| Enzyme/Protein | Role in 16-ene Synthesis | Key Research Finding | Reference |

|---|---|---|---|

| CYP17A1 | Catalyzes the formation of the C16-C17 double bond. | Possesses a distinct "16-ene synthase" activity that converts pregnenolone to androsta-5,16-dien-3β-ol. | nih.gov |

| Cytochrome b5 (CYB5A) | Strongly enhances CYP17A1's 16-ene synthase activity. | Acts as an allosteric effector and potential electron donor, crucial for high-level 16-ene steroid production. | nih.govnih.govnih.gov |

| NADPH-Cytochrome P450 Reductase (POR) | Negligible effect on 16-ene synthase activity. | While essential for other CYP17A1 functions, it is not a rate-limiting factor for 16-ene synthesis. | nih.gov |

Involvement of Hydroxysteroid Dehydrogenases (HSDs)

Once androsta-5,16-dien-3β-ol is formed, it can be further metabolized by various hydroxysteroid dehydrogenases (HSDs). These enzymes are responsible for modifying the hydroxyl and keto groups on the steroid nucleus, leading to a variety of related compounds.

The enzyme 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase (3β-HSD) is particularly important. wikipedia.org It catalyzes the conversion of Δ5-3β-hydroxysteroids to Δ4-3-ketosteroids. In the context of 16-ene steroids, 3β-HSD converts androsta-5,16-dien-3β-ol to 4,16-androstadien-3-one. nih.govnih.gov Kinetic studies in pig testes suggest that there may be substrate-specific 3β-HSD isoenzymes, with one preferentially acting on C19 androgen precursors like DHEA and another acting on 16-androstene precursors like androsta-5,16-dien-3β-ol. nih.gov

Other HSDs, such as 5α-reductase and 3α-HSD , are involved in subsequent metabolic steps, converting 16-ene steroids into other forms like androstenol (B1195071) and androstenone. nih.govplos.orgresearchgate.netresearchgate.net These transformations demonstrate that the initial synthesis of androsta-5,16-dien-3β-ol is a gateway to a broader family of 16-ene steroid metabolites.

Stereospecificity of Enzymatic Reactions in 16-Androstene Formation

The biosynthesis of 16-androstenes, including 5-androsten-3β-ol-16-one, is characterized by a high degree of stereospecificity, which is critical for the biological activity of these steroid hormones. ontosight.ai The spatial arrangement of atoms, particularly at the 5th carbon (5α or 5β configuration), significantly influences how these compounds interact with biological molecules and receptors. ontosight.ai

The initial and rate-limiting step in the formation of 16-androstenes from pregnenolone is catalyzed by the andien-β-synthase enzyme system. nih.gov This system, which converts pregnenolone to 5,16-androstadien-3β-ol, is a complex of several enzymes, primarily Cytochrome P450c17 (CYP17A1) and Cytochrome b5 (CYB5A), along with their associated reductases. nih.gov The 17,20-lyase activity of CYP17A1 is a crucial branch point that determines whether the steroidogenic pathway proceeds towards the production of androgens or 16-androstenes. mdpi.com The presence and activity of CYB5A allosterically modulate CYP17A1, favoring the 17,20-lyase reaction that leads to the synthesis of 16-androstenes. mdpi.comnih.gov When CYB5A levels are limited, the production of 5,16-androstadien-3β-ol is significantly reduced. mdpi.com

Further enzymatic modifications exhibit stereospecificity. For instance, the conversion of androsta-4,16-dien-3-one (B1221407) to androstenone is carried out by 5α-reductase. Additionally, the reduction of androstenone can be catalyzed by either 3β-hydroxysteroid dehydrogenase (HSD3B) to form 3β-androstenol or by aldo-keto reductase (AKR1C) to produce 3α-androstenol. mdpi.com The stereospecificity of these reactions is fundamental to the diverse biological roles of the resulting steroid molecules.

Key Enzymes in 16-Androstene Formation and their Stereospecificity

| Enzyme | Reaction | Stereospecific Aspect | Reference |

|---|---|---|---|

| Andien-β-synthase (CYP17A1/CYB5A complex) | Pregnenolone → 5,16-Androstadien-3β-ol | Directs pathway towards 16-androstenes over androgens. | nih.govmdpi.com |

| 5α-reductase | Androsta-4,16-dien-3-one → Androstenone | Creates the 5α configuration. | |

| 3β-hydroxysteroid dehydrogenase (HSD3B) | Androstenone → 3β-Androstenol | Produces the 3β-hydroxyl group. | mdpi.com |

| Aldo-keto reductase (AKR1C) | Androstenone → 3α-Androstenol | Produces the 3α-hydroxyl group. | mdpi.com |

Tissue-Specific Biosynthesis of this compound

The production of 5-androsten-3β-ol-16-one and other 16-androstenes is not uniformly distributed throughout the body but is concentrated in specific tissues with the necessary enzymatic machinery.

Testicular Steroidogenesis of 16-Androstenes

The testes are the primary site of 16-androstene synthesis in males. uoguelph.canih.gov Specifically, the Leydig cells within the testes are responsible for producing these steroids, alongside androgens and estrogens. uoguelph.canih.gov In humans and boars, 16-androstenes represent a significant portion of the testicular steroid output. nih.gov

The biochemical pathway in the testes begins with pregnenolone, which is rapidly converted to the key precursor, androsta-5,16-dien-3β-ol. nih.gov This conversion is so efficient that this metabolite can be detected within a minute of incubation with pregnenolone in human testicular homogenates. nih.gov Subsequent enzymatic steps, including the action of 3β-hydroxysteroid dehydrogenase and 5α-reductase, lead to the formation of other 16-androstenes. nih.gov Interestingly, while human testes have high 16-ene-synthetase activity, they lack significant 5α-reductase activity. nih.gov This suggests that the final conversion to 5α-reduced 16-androstenes, such as androstenone, may occur in peripheral tissues. nih.gov

The synthesis of 16-androstenes in the testes is influenced by the levels of cytochrome b5, with higher levels of a specific low molecular weight form of this protein correlating with increased production of these steroids. nih.gov Furthermore, the sulfoconjugation of 16-androstenes, a process catalyzed by hydroxysteroid sulfotransferase, plays a regulatory role in their circulating levels. nih.gov

Adrenal Contributions to 16-Androstene Production

The adrenal glands also contribute to the body's pool of 16-androstenes. The adrenal cortex, specifically the zona reticularis, is known to produce androgens such as dehydroepiandrosterone (DHEA). scielo.br The enzymatic machinery present in the adrenal glands, including CYP17A1, allows for the synthesis of various steroid hormones. scielo.br While the primary focus of adrenal steroidogenesis is on glucocorticoids, mineralocorticoids, and androgens, evidence suggests that 16-androstenes are also produced. In some cases of virilizing adrenal tumors, elevated levels of 16-androstenes have been observed. jamanetwork.com

Extragonadal and Extra-adrenal Synthesis of 16-Androstenes (e.g., Brain, Peripheral Tissues)

Evidence points to the synthesis of 16-androstenes in tissues other than the gonads and adrenal glands. The presence of the necessary steroidogenic enzymes in various peripheral tissues suggests that local production of these compounds can occur. Tissues such as the skin, axillary sweat glands, and salivary glands are rich in 5α-reductase, the enzyme required to convert precursors like androsta-4,16-dien-3-one into potent 5α-reduced 16-androstenes. nih.gov This supports the hypothesis that the final steps of 16-androstene synthesis may happen in these peripheral locations. nih.gov

The brain is another site of extragonadal steroid synthesis, a process known as neurosteroidogenesis. themenopauseschool.com While the primary focus has been on the synthesis of androgens and estrogens in the brain, the potential for 16-androstene production also exists. themenopauseschool.com Additionally, ovarian tissue has been shown to have the capacity for 16-androstene synthesis, although at lower levels compared to the testes.

Tissue Distribution of 16-Androstene Synthesis

| Tissue | Key Enzymes Present | Primary 16-Androstene Products/Precursors | Reference |

|---|---|---|---|

| Testes (Leydig Cells) | Andien-β-synthase (CYP17A1/CYB5A), 3β-HSD | Androsta-5,16-dien-3β-ol, Androsta-4,16-dien-3-one | uoguelph.canih.gov |

| Adrenal Glands (Zona Reticularis) | CYP17A1, 3β-HSD | Contributes to the overall pool of 16-androstene precursors. | scielo.br |

| Peripheral Tissues (Skin, Sweat Glands) | 5α-reductase | Conversion of precursors to 5α-reduced 16-androstenes (e.g., Androstenone). | nih.gov |

| Ovaries | 16-androstene synthetic capacity present. | Lower levels of 16-androstenes compared to testes. | |

| Brain | Potential for neurosteroidogenesis of 16-androstenes. | - | themenopauseschool.com |

Metabolic Fate and Biotransformation of 5 Androsten 3beta Ol 16 One

Phase I Metabolism of 5-Androsten-3beta-ol-16-one

Phase I metabolism introduces or exposes functional groups on the steroid molecule through reactions such as hydroxylation, oxidation, and reduction. These initial transformations prepare the compound for further metabolic steps.

Hydroxylation, the addition of a hydroxyl (-OH) group, is a key Phase I reaction for many steroids. While direct studies on this compound are limited, research on structurally similar 5-ene steroids provides significant insights. Fungal models, known for their steroid-transforming capabilities, have demonstrated that hydroxylation often occurs at allylic positions, such as C-7.

Studies using the fungus Fusarium culmorum have shown that 5-ene steroids like dehydroepiandrosterone (B1670201) (DHEA) are hydroxylated at the 7α-position. researchgate.net In the case of 5-androsten-3beta-ol, transformation by this fungus resulted exclusively in a 7α,15α-dihydroxyderivative. researchgate.net Similarly, the biotransformation of the related compound 5-androsten-3β-ol-17-one by Fusarium culmorum can produce 5-androsten-3β,7α,15α-triol-17-one, indicating that hydroxylation can occur at both the C-7 and C-15 positions. google.com The fungus Mucor circinelloides lusitanicus is also known to introduce a 7α-hydroxyl group into various 5-en-3β-ol steroids. researchgate.net These findings suggest that a likely hydroxylation pathway for this compound involves the formation of 7α-hydroxy and potentially 15α-hydroxy metabolites.

Oxidation and reduction reactions are fundamental processes in steroid metabolism, often involving the interconversion of hydroxyl and ketone groups. opentextbc.caatlanticoer-relatlantique.ca The 3β-hydroxyl group of this compound can be oxidized to a 3-oxo group, while a 3-oxo group on a related steroid can be reduced back to a 3-hydroxy group.

Oxidation (3-hydroxy to 3-oxo): Studies using human axillary bacteria, such as Corynebacterium species, have demonstrated the capacity to oxidize 3β-sterols into their corresponding 3-oxo-steroids. nih.gov For instance, these bacteria efficiently convert androsta-5,16-dien-3β-ol into the odorous compound androsta-4,16-dien-3-one (B1221407). nih.gov Similarly, incubations of androsta-5,16-dien-3β-ol with human testicular homogenates show its conversion to androsta-4,16-dien-3-one (androstadienone). nih.gov This indicates that the 3β-hydroxyl group is a target for oxidative enzymes.

Reduction (3-oxo to 3-hydroxy): The reverse reaction, reduction, is also a key metabolic step. In primary cultured pig hepatocytes, the 3-oxo steroid 5α-androst-16-en-3-one (androstenone) is metabolized to 5α-androst-16-en-3β-ol. plos.org This conversion is dependent on the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD), as its inhibition with trilostane (B1684498) significantly blocks the formation of the 3β-hydroxy metabolite. plos.org This demonstrates a critical role for reductive enzymes in the biotransformation of 16-androstene steroids.

The metabolism of this compound and its precursors leads to a family of related 16-androstene steroids. Following the initial oxidation of the 3β-hydroxyl group and saturation of the 5-ene bond, a series of important metabolites are formed.

In studies with human testis homogenates, the substrate androsta-5,16-dien-3β-ol is converted not only to androstadienone but also to 5α-androst-16-en-3-one (5α-androstenone). nih.gov Furthermore, this tissue can also produce the reduced metabolites 5α-androst-16-en-3α-ol and 5α-androst-16-en-3β-ol. nih.gov In boar testis, the infusion of pregnenolone (B344588) leads to the formation of radiolabelled 5α-androst-16-en-3-one, 5α-androst-16-en-3β-ol, and 5α-androst-16-en-3α-ol, with the ratio of radioactivity being approximately 5:3:1, respectively. nih.gov This highlights the pathway from precursors to these key 16-androstenes. In pig hepatocytes, 5α-androst-16-en-3-one is further metabolized to 5α-androst-16-en-3β-ol, which is then conjugated for excretion. plos.org

Table 1: Phase I Metabolic Reactions of this compound and Related Steroids

| Reaction Type | Substrate | Metabolite(s) | Biological System / Enzyme | Citation(s) |

|---|---|---|---|---|

| Hydroxylation | 5-androsten-3beta-ol | 7α,15α-dihydroxy-5-androsten-3beta-ol | Fusarium culmorum (fungus) | researchgate.net |

| Hydroxylation | 5-androsten-3β-ol-17-one | 5-androsten-3β,7α,15α-triol-17-one | Fusarium culmorum (fungus) | google.com |

| Oxidation | androsta-5,16-dien-3β-ol | androsta-4,16-dien-3-one | Corynebacterium sp. (axillary bacteria) | nih.gov |

| Oxidation | androsta-5,16-dien-3β-ol | androsta-4,16-dien-3-one | Human testis homogenate | nih.gov |

| Reduction | 5α-androst-16-en-3-one | 5α-androst-16-en-3β-ol | Pig hepatocytes / 3β-HSD | plos.org |

| Metabolite Formation | androsta-5,16-dien-3β-ol | 5α-androst-16-en-3-one, 5α-androst-16-en-3α-ol, 5α-androst-16-en-3β-ol | Human testis homogenate | nih.gov |

Reduction and Oxidation Reactions (e.g., 3-oxo to 3-hydroxy conversions)

Phase II Metabolism and Conjugation of this compound

Phase II metabolism involves the conjugation of the steroid or its Phase I metabolites with endogenous, water-soluble molecules. This process significantly increases their hydrophilicity, facilitating their excretion from the body, typically via urine or bile. The primary conjugation reactions for steroids are glucuronidation and sulfation.

Glucuronidation is the transfer of glucuronic acid from UDP-glucuronic acid to the steroid molecule, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. frontiersin.org The hydroxyl groups on the steroid nucleus are common sites for this conjugation.

The metabolite 5α-androst-16-en-3β-ol, formed from the reduction of 5α-androst-16-en-3-one, undergoes glucuronidation in pig hepatocytes, forming 5α-androst-16-en-3β-glucuronide. plos.org This confirms that the 3β-hydroxyl group is a substrate for UGT enzymes. A wide array of human UGTs are involved in steroid metabolism, with isoforms like UGT1A1, UGT1A3, UGT1A4, UGT1A9, UGT2B7, and UGT2B15 being particularly active toward various androgens and their metabolites. frontiersin.orgresearchgate.net Specifically, UGT2B enzymes are considered critical for the glucuronidation of endogenous androgens. frontiersin.org While UGT1A4 has been shown to catalyze 3β-O-glucuronidation on other steroid-like molecules, the UGT2B family, including UGT2B7 and UGT2B15, are well-established catalysts for the conjugation of hydroxyl groups on the androstane (B1237026) skeleton. researchgate.netresearchgate.net

Sulfation is another major Phase II pathway, where a sulfonate group is transferred from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the steroid. This reaction is catalyzed by sulfotransferase (SULT) enzymes.

The key enzyme responsible for the sulfation of 3β-hydroxysteroids is SULT2A1, also known as dehydroepiandrosterone sulfotransferase (DHEA-ST). scielo.brgenecards.org SULT2A1 is highly expressed in the liver and adrenal glands and has a broad substrate reactivity that includes DHEA and pregnenolone. genecards.orgnih.gov Given that this compound possesses the characteristic 3β-hydroxy-5-ene structure similar to DHEA, it is a probable substrate for sulfation by SULT2A1. bioscientifica.com The existence of sulfated 16-androstene steroids is supported by studies on the metabolism of 5α-androst-16-en-3β-ol sulphate by human axillary bacteria, indicating that these sulfated conjugates are biologically relevant molecules. thegoodscentscompany.com

Table 2: Phase II Conjugation of this compound Metabolites

| Conjugation Type | Substrate | Conjugate | Key Enzymes | Citation(s) |

|---|---|---|---|---|

| Glucuronidation | 5α-androst-16-en-3β-ol | 5α-androst-16-en-3β-glucuronide | UGTs (UDP-glucuronosyltransferases) | plos.org |

| Sulfation | 3β-hydroxysteroids (e.g., DHEA, likely this compound) | Steroid-3β-sulfate | SULT2A1 (Dehydroepiandrosterone sulfotransferase) | scielo.brgenecards.orgnih.govbioscientifica.com |

The metabolism of this compound is part of the broader pathway of 16-androstene steroid metabolism. These steroids are primarily synthesized in the gonads and adrenal glands and undergo further transformations in peripheral tissues. The concept of "intracrinology" is central to understanding this process, where the synthesis, activation, and inactivation of steroid hormones occur locally within a target tissue, modulating the local steroid milieu to meet specific physiological needs. nih.govnih.gov

Glucuronidation Pathways and Enzymes (e.g., UGTs)

Intracrine Metabolism and Regulation in Target Tissues

The local metabolism of 16-androstene steroids, including potentially this compound, in target tissues is governed by a suite of steroid-converting enzymes. While direct studies on the intracrine metabolism of this compound are scarce, the pathways can be inferred from the known enzymatic activities in peripheral tissues that act on structurally similar C19 and 16-androstene steroids. Key tissues involved in this peripheral metabolism include the liver, skin, axillary (sweat) glands, and adipose tissue. researchgate.netnih.govoup.com

The primary enzymatic reactions involved in the intracrine metabolism of C19 steroids include the oxidation of the 3β-hydroxyl group, 5α-reduction, and conjugation reactions like sulfation and glucuronidation. nih.gov

Enzymatic Conversions in Target Tissues:

3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme is crucial for both the synthesis and degradation of steroids. mdpi.com It catalyzes the conversion of Δ⁵-3β-hydroxysteroids to Δ⁴-3-ketosteroids. wikipedia.org In the context of 16-androstenes, 3β-HSD is essential for the interconversion of compounds like 5,16-androstadien-3β-ol to 4,16-androstadien-3-one. wikipedia.orgnih.gov In pig liver, 3β-HSD plays a key role in metabolizing androstenone to β-androstenol. researchgate.netnih.gov The HSD3B1 isoform is typically expressed in peripheral tissues like the prostate, skin, and placenta. nih.gov

5α-Reductase (SRD5A): This enzyme is responsible for converting Δ⁴-3-ketosteroids into their more potent 5α-reduced metabolites. While the human testis has low 5α-reductase activity, it is hypothesized that the conversion of testicular-derived 16-androstenes to their 5α-reduced forms occurs peripherally in tissues rich in this enzyme, such as the skin and sweat glands. researchgate.netnih.gov

Sulfotransferases (SULTs): Sulfoconjugation is a major pathway for the metabolism and elimination of 16-androstenes. d-nb.info The enzyme hydroxysteroid sulfotransferase (specifically SULT2A1) is key in the testicular and hepatic metabolism of this steroid class. researchgate.netnih.govresearchgate.net This process involves the transfer of a sulfate (B86663) group to a hydroxyl acceptor site on the steroid, increasing its water solubility for excretion. researchgate.net In boars, sulfoconjugation in the testes is believed to regulate the amount of unconjugated, active androstenone that enters circulation and accumulates in fat tissue. nih.gov

Regulation of the intracrine metabolism of 16-androstenes is managed through the tissue-specific expression and activity of these enzymes. mdpi.com For instance, the balance between synthesis in the testes and metabolism in the liver, particularly by 3β-HSD, determines the circulating levels of androstenone in pigs. mdpi.com Furthermore, the presence of specific binding proteins, such as pheromaxein in the salivary glands of pigs, can regulate the local concentration of 16-androstene steroids. nih.gov

Table 1: Key Enzymes in the Intracrine Metabolism of 16-Androstene Steroids

| Enzyme | Gene (Human) | Function | Typical Location | Substrate(s) (Example) | Product(s) (Example) |

|---|---|---|---|---|---|

| 3β-Hydroxysteroid Dehydrogenase/Isomerase | HSD3B1 | Oxidizes 3β-hydroxy group, isomerizes Δ⁵ bond | Peripheral tissues (skin, placenta), Liver | 5,16-Androstadien-3β-ol | 4,16-Androstadien-3-one |

| 5α-Reductase | SRD5A1/SRD5A2 | Reduces Δ⁴ double bond | Skin, Prostate, Liver | 4,16-Androstadien-3-one | 5α-Androst-16-en-3-one (Androstenone) |

| Hydroxysteroid Sulfotransferase | SULT2A1 | Sulfoconjugation of hydroxyl groups | Liver, Testes, Adrenal Gland | 5α-Androst-16-en-3-one | Androstenone-sulfate |

Comparative Metabolism Across Species and Biological Models

Significant variations exist in the biosynthesis and metabolism of 16-androstene steroids across different species, making comparative analysis essential for understanding their physiological roles. The presence of the 16-androstene pathway is well-documented in pigs and humans but appears to be absent in species such as rats and monkeys. nih.govru.nl

Pigs (Sus scrofa): The boar is the most studied model for 16-androstene metabolism due to the role of these compounds, particularly 5α-androst-16-en-3-one (androstenone), as pheromones that cause "boar taint" in pork. nih.govd-nb.info

Synthesis: Boar testes exhibit high activity of CYP17A1's 16-ene-synthase function, leading to the robust production of the precursor 5,16-androstadien-3β-ol from pregnenolone. researchgate.netnih.gov Unlike in humans, the boar testis also has significant 5α-reductase activity, allowing for the direct testicular synthesis of 5α-reduced 16-androstenes like androstenone. nih.gov

Metabolism: The liver is the primary site of androstenone catabolism. mdpi.com Key metabolic steps include the reduction of the 3-keto group by 3β-HSD to form 5α-androst-16-en-3β-ol and subsequent glucuronidation or sulfation for excretion. nih.govmdpi.com Studies on pig testis microsomes suggest the existence of separate, substrate-specific 3β-HSD isoenzymes for the androgen and 16-androstene pathways. nih.gov The submaxillary salivary glands are also important, as they metabolize and secrete these pheromonal steroids. nih.govnih.gov

Humans (Homo sapiens): Humans also produce 16-androstenes, although their physiological role is less defined than in pigs.

Synthesis: Human testicular homogenates can synthesize the precursor androsta-5,16-dien-3β-ol from pregnenolone, indicating the presence of 16-ene-synthase activity. researchgate.netnih.govresearchgate.net However, human testes lack significant 5α-reductase activity. nih.govresearchgate.net

Metabolism: Due to the lack of testicular 5α-reductase, it is proposed that the conversion of testicular-derived precursors to 5α-reduced 16-androstenes (like androstenone and androstenol) occurs in peripheral tissues rich in 5α-reductase, such as skin and axillary glands. researchgate.netnih.gov Traces of 5α-androstenone and 5α-androst-16-en-3β-ol have been detected after administering labeled 16-androstenes to human subjects. scite.ai

Mouse Deer (Moschiola indica): Recent research has identified 16-androstenes (androstenone and androstenol) in the feces of mouse deer. nih.govmdpi.com Studies using transfected cell lines (HEK-293 and COS-7) showed that the CYP17A1 enzyme from the mouse deer possesses andien-β-synthase activity and can convert pregnenolone into the precursor 5,16-androstadien-3β-ol, similar to pigs and humans. nih.govsemanticscholar.org This finding expands the known phylogenetic distribution of the 16-androstene synthetic pathway.

Table 2: Comparative Metabolism of 16-Androstene Steroids

| Feature | Pig (Boar) | Human | Mouse Deer | Rat / Monkey |

|---|---|---|---|---|

| Primary Site of Synthesis | Testis d-nb.info | Testis nih.gov | Gonads (Testis, Ovary) nih.gov | Not reported |

| Key Precursor | 5,16-Androstadien-3β-ol researchgate.net | 5,16-Androstadien-3β-ol researchgate.net | 5,16-Androstadien-3β-ol nih.gov | N/A |

| Testicular 5α-Reductase Activity | Present nih.gov | Absent / Very Low nih.gov | Not reported | Absent nih.gov |

| Peripheral Metabolism Sites | Liver, Salivary Glands nih.govmdpi.com | Skin, Axillary Glands researchgate.netnih.gov | Not fully characterized | N/A |

| Major Metabolic Pathways | 3β-reduction, Sulfation, Glucuronidation nih.govnih.govmdpi.com | Peripheral 5α-reduction, Conjugation researchgate.netscite.ai | Not fully characterized | N/A |

| Key End Products | 5α-Androst-16-en-3-one, 5α-Androst-16-en-3α/β-ol nih.gov | 5α-Androst-16-en-3-one, 5α-Androst-16-en-3α/β-ol (in periphery) researchgate.net | 5α-Androst-16-en-3-one, 5α-Androst-16-en-3-ol nih.gov | N/A |

Molecular and Cellular Actions of 5 Androsten 3beta Ol 16 One Preclinical Focus

Steroid Receptor Interactions

Androgen Receptor Binding and Modulation

The interaction of 5-Androsten-3beta-ol-16-one with the androgen receptor (AR) is a key aspect of its molecular action. The AR, a member of the nuclear receptor superfamily, is a ligand-dependent transcription factor that plays a crucial role in mediating the effects of androgens like testosterone (B1683101) and its more potent metabolite, 5α-dihydrotestosterone (DHT). nih.gov Upon ligand binding, the AR translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) to regulate the transcription of target genes. ijbs.com

Preclinical studies have investigated the binding affinity of various steroids to the AR. While direct binding data for this compound is not extensively detailed in the provided results, the structural similarities to other androstane (B1237026) derivatives suggest potential interactions. For instance, its parent compound, dehydroepiandrosterone (B1670201) (DHEA), is a precursor to more potent androgens. nih.gov The binding of androgens to the AR is a competitive process, and the affinity of a compound for the receptor determines its potential to elicit an androgenic or antiandrogenic response. nih.gov The binding affinity of various compounds to the AR can be quantified using competitive binding assays, often with a radiolabeled potent androgen like [3H]R1881 (methyltrienolone). google.com

Table 1: Androgen Receptor Binding of Related Steroids

| Compound | Binding Affinity (IC50) | Cell Type | Reference |

|---|---|---|---|

| 5α-Androstan-3β-ol | 1.7 µM | Cell-free assay | caymanchem.com |

| Bicalutamide | Not specified as significantly different from enzalutamide (B1683756) in LNCaP cells | LNCaP cells | google.com |

| Enzalutamide | Not as potent as previously reported in transfected LNCaP cells | LNCaP cells | google.com |

This table is for illustrative purposes based on related compounds. Direct IC50 values for this compound were not available in the search results.

Potential for Estrogen Receptor Interaction

While the primary actions of androstane derivatives are typically associated with the androgen receptor, there is evidence of cross-reactivity with other steroid receptors, including the estrogen receptor (ER). The ER, like the AR, is a nuclear receptor that mediates the effects of estrogens. Some non-aromatic steroids have been shown to bind to and activate human ERα and ERβ. researchgate.net

The potential for this compound to interact with the ER is suggested by studies on related compounds. For instance, the DHEA metabolite 5-androstene-3β,17β-diol has a higher binding affinity for ERs than DHEA itself. nih.gov This suggests that metabolic conversion of androstene steroids can lead to compounds with significant estrogenic activity. nih.gov Molecular modeling studies have also indicated that non-aromatic steroids can fit within the ligand-binding pocket of both ERα and ERβ. researchgate.net The metabolite of DHT, 5α-androstan-3β,17β-diol (3β-diol), has been shown to exert its effects through ERβ-expressing neurons in the hypothalamus. nih.gov

Table 2: Estrogen Receptor Binding of Related Steroids

| Compound | Receptor Subtype | Binding Affinity | Reference |

|---|---|---|---|

| Dehydroepiandrosterone (DHEA) | ERα | ~1.0 µM (Ki) | mdpi.com |

| Dehydroepiandrosterone (DHEA) | ERβ | ~0.5 µM (Ki) | mdpi.com |

| 5-Androstene-3β,17β-diol | ERα | 3.6 nM (Ki) | mdpi.com |

| 5-Androstene-3β,17β-diol | ERβ | 0.9 nM (Ki) | mdpi.com |

| 5α-Androstan-3β,17β-diol | ERβ | Moderate activation | oup.com |

Interaction with Nuclear Orphan Receptors (e.g., CAR, PXR)

Beyond classical steroid receptors, this compound and its structural relatives may interact with nuclear orphan receptors such as the Constitutive Androstane Receptor (CAR, NR1I3) and the Pregnane (B1235032) X Receptor (PXR, NR1I2). These receptors are key regulators of xenobiotic and endobiotic metabolism. nih.govgenecards.org

CAR is unique in that it is constitutively active but can be further modulated by agonists and inverse agonists. genecards.orgnih.gov Androstane metabolites like androstenol (B1195071) have been identified as inverse agonists of CAR, reversing its constitutive activity. nih.gov PXR is activated by a wide range of endogenous and exogenous compounds and plays a significant role in drug metabolism. nih.gov The compound 5α-androstan-3β-ol has been shown to activate PXR in a reporter assay with an EC50 of 0.8 µM. caymanchem.com

Table 3: Interaction of Related Steroids with Nuclear Orphan Receptors

| Compound | Receptor | Action | Potency | Reference |

|---|---|---|---|---|

| Androstenol (5α-androst-16-en-3α-ol) | CAR | Inverse Agonist | Not specified | nih.gov |

| 5α-Androstan-3β-ol | PXR | Agonist | EC50 = 0.8 µM | caymanchem.com |

Non-Genomic Signaling Pathways

In addition to the classical genomic pathways that involve nuclear receptor-mediated gene transcription, androgens can also elicit rapid, non-genomic effects. oup.com These actions are mediated through interactions with membrane-associated receptors and the modulation of ion channels. oup.comoup.com

Modulation of Ligand-Gated Ion Channels (e.g., GABA(A) Receptors)

Certain steroids, known as neurosteroids, can modulate the function of ligand-gated ion channels, most notably the GABA(A) receptor. frontiersin.org The GABA(A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Positive allosteric modulators of the GABA(A) receptor enhance the action of GABA, leading to increased chloride ion influx and neuronal hyperpolarization. nih.gov

The androstane steroid androstenol (5α-androst-16-en-3α-ol) has been identified as a positive allosteric modulator of the GABA(A) receptor. nih.govresearchgate.net It enhances GABA-activated currents in a concentration-dependent manner, with an EC50 of 0.4 µM in cultured cerebellar granule cells. nih.govresearchgate.net This modulation is stereospecific, as the 3β-epimer of androstenol does not exhibit the same activity. nih.govresearchgate.net

Table 4: Modulation of GABA(A) Receptors by Androstenol

| Compound | Action | Potency (EC50) | Cell Type | Reference |

|---|---|---|---|---|

| Androstenol (5α-androst-16-en-3α-ol) | Positive Allosteric Modulator | 0.4 µM | Cultured cerebellar granule cells | nih.govresearchgate.net |

| Androstenol (5α-androst-16-en-3α-ol) | Positive Allosteric Modulator | 1.4 µM | Cerebellar granule cells in slices | researchgate.net |

Membrane Receptor Interactions

The rapid, non-genomic actions of androgens are often initiated at the cell surface through interactions with putative membrane androgen receptors. oup.com Activation of these membrane receptors can trigger intracellular signaling cascades, such as changes in intracellular calcium levels. tudublin.ie

Studies have shown that testosterone and DHT can induce rapid calcium signaling in various cell types, an effect that is not blocked by classical AR antagonists, suggesting a membrane-bound receptor. tudublin.ie While a specific membrane receptor for this compound has not been identified in the provided search results, the existence of such receptors for structurally similar androgens points to a potential mechanism for its rapid, non-genomic effects. oup.comtudublin.ie Dehydroepiandrosterone (DHEA) has also been shown to have specific binding sites on the plasma membrane, further supporting the concept of membrane-mediated steroid action. nih.govmdpi.com

Regulation of Gene Expression (Transcriptional and Post-Transcriptional)

The regulation of gene expression by steroid hormones is a complex process primarily mediated by their interaction with nuclear receptors, which act as ligand-activated transcription factors. wikipedia.org While a specific high-affinity nuclear receptor for dehydroepiandrosterone (DHEA), a precursor to many androstene steroids, has not been definitively identified, its effects on gene expression may occur following its conversion to more potent sex steroids that subsequently activate androgen or estrogen receptors. nih.gov

Research on structurally similar compounds provides insight into potential mechanisms for this compound. For instance, the related androstane metabolite, androstenol (5α-androst-16-en-3α-ol), has been identified as an inverse agonist for the constitutive androstane receptor (CAR), a nuclear receptor that plays a key role in the metabolism and clearance of xenobiotics and endogenous molecules. nih.gov As an inverse agonist, androstenol reverses the constitutive activity of CAR, a mechanism distinct from traditional receptor antagonists. nih.gov This suggests that 16-androstene steroids could modulate the expression of genes targeted by nuclear receptors like CAR.

Furthermore, post-transcriptional regulation, which can involve processes like mRNA stability and translation efficiency, is a critical layer of gene expression control. wikipedia.org Enzymes involved in the metabolism of androstene steroids, such as sulfotransferases (SULTs), are themselves subject to regulation by nuclear receptors. scispace.com Specifically, SULT2A1, an enzyme that conjugates steroids, is regulated by nuclear receptors, indicating an indirect pathway through which these steroids can influence gene expression by affecting the activity of their metabolizing enzymes. scispace.com

Effects on Cellular Processes in Research Models

Steroidogenic Enzyme Activity Modulation

The biosynthesis and metabolism of this compound are intricately linked with the activity of various steroidogenic enzymes. The formation of 16-androstene steroids from pregnenolone (B344588) is catalyzed by the andien-β synthase system, which comprises cytochrome P450c17 (CYP17A1) and cytochrome b5. tandfonline.com The 17,20-lyase activity of CYP17A1, crucial for the production of C19 steroids from C21 precursors, is significantly enhanced by cytochrome b5. nih.govtandfonline.com

Research using human embryonic kidney (HEK293) cells has shown that human CYP17A1 can synthesize androstenol, a reaction that is highly dependent on the concentration of cytochrome b5. nih.gov This highlights the modulatory role of cytochrome b5 in directing steroidogenic pathways towards the production of 16-androstenes. Additionally, the conversion of DHEA to androstenedione (B190577) is carried out by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD), a key step in androgen biosynthesis. tandfonline.commdpi.com The activities of these enzymes are fundamental in determining the cellular levels and, consequently, the biological actions of this compound and related steroids.

Cellular Uptake and Efflux Mechanisms

The movement of steroids and other molecules across the cell membrane is a fundamental process governed by passive and active transport mechanisms. longdom.orgiosrjournals.orgnumberanalytics.compressbooks.pub Passive transport, which includes simple and facilitated diffusion, allows molecules to move down their concentration gradient without the cell expending energy. longdom.orgpressbooks.pub Active transport, conversely, requires energy to move substances against their concentration gradient and is mediated by carrier proteins. longdom.org

While general principles of cellular transport are well-established, specific mechanisms for the uptake and efflux of this compound have not been extensively detailed in the reviewed literature. For conjugated steroids, which are more water-soluble, cellular uptake can be mediated by processes such as organic anion symport or exchange, while their removal from the cell is often a carrier-mediated process. nih.gov The transport of unconjugated steroids like this compound across the lipid bilayer of the cell membrane is likely to occur via passive diffusion, driven by their lipophilic nature, though specific transporters may also be involved.

Impact on Cellular Viability and Function (e.g., Neuroprotection, Anti-seizure activity in animal models)

Preclinical research has demonstrated that certain androstane steroids possess significant neuroprotective and anticonvulsant properties. These effects are often mediated through the positive allosteric modulation of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. wikipedia.org

Anti-seizure Activity:

Studies in animal models have shown the anticonvulsant efficacy of androsterone (B159326) (5α-androstan-3α-ol-17-one) and its 5β-epimer, etiocholanolone. nih.gov In mouse models, androsterone provided dose-dependent protection against seizures induced by various methods, including the 6 Hz electrical stimulation, pentylenetetrazol (PTZ), pilocarpine, 4-aminopyridine (B3432731) (4-AP), and maximal electroshock (MES) tests. nih.gov Notably, the stereochemistry of the hydroxyl group at the 3-position is critical for this activity, as the 3β-isomer, epiandrosterone (B191177), was found to be inactive. nih.gov This highlights the stereospecific nature of the interaction with its molecular target, likely the GABA-A receptor. wikipedia.orgnih.gov Androsterone has also been shown to enhance the anticonvulsant effects of conventional antiepileptic drugs like phenobarbital, gabapentin, and carbamazepine (B1668303) in the MES model. frontiersin.org

| Compound | 6 Hz Test | Pentylenetetrazol Test | Pilocarpine Test | 4-AP Test | MES Test |

|---|---|---|---|---|---|

| Androsterone (5α, 3α-A) | 29.1 | 43.5 | 105 | 215 | 224 |

| Etiocholanolone (5β, 3α-A) | 76.9 | 139 | N/A | N/A | N/A |

| Epiandrosterone (5α, 3β-A) | Inactive (≤300) | N/A | N/A | N/A | Inactive (≤300) |

Data sourced from a study on the anticonvulsant activity of androsterone and etiocholanolone. nih.gov N/A indicates data not available from the source.

Neuroprotection:

In addition to anti-seizure effects, related steroids have shown promise in neuroprotection. In vitro studies have demonstrated that DHEA can protect neurons from toxicity induced by amyloid β protein, a key factor in Alzheimer's disease, potentially through its antioxidant properties. nih.gov Further supporting an antioxidant mechanism, dehydroepiandrosterone sulphate was found to significantly reduce cell damage induced by hydrogen peroxide in a neuroblastoma-glioma cell line. ptfarm.pl Another synthetic analog, 5α-androst-3β,5,6β-triol, exhibited neuroprotective effects in an in vitro model of ischemic stroke. nih.gov These findings suggest that androstene steroids, including potentially this compound, could impact cellular viability and function by mitigating oxidative stress and excitotoxicity in the nervous system.

Advanced Analytical Methodologies for 5 Androsten 3beta Ol 16 One Research

Chromatographic Techniques for Separation and Purification

Chromatography is a fundamental tool for isolating 5-Androsten-3beta-ol-16-one from other structurally similar steroids and endogenous compounds. The choice between gas and liquid chromatography often depends on the sample matrix, the required sensitivity, and the specific research question.

Gas Chromatography (GC)

Gas chromatography (GC) is a well-established technique for the analysis of volatile and thermally stable compounds like steroids. nih.gov For the analysis of this compound and related steroids, GC is frequently employed, often after a derivatization step to improve volatility and thermal stability. nih.gov

Capillary GC columns are typically used to achieve high-resolution separations. nih.govnih.govthegoodscentscompany.com The choice of stationary phase is critical for resolving closely related steroid isomers. Temperature programming, where the column temperature is gradually increased during the analysis, is a standard practice to ensure the efficient elution of all compounds of interest. nih.gov

In studies of steroid metabolism, GC has been instrumental. For instance, in investigations of androst-16-ene (B99302) and androgen biosynthesis in human testis, metabolites were identified using GC coupled with mass spectrometry (GC-MS) after initial extraction and purification. nih.gov Similarly, the metabolism of pregnenolone (B344588) in human testicular microsomes, leading to the formation of compounds including 5,16-androstadien-3β-ol, was analyzed using radio-gas chromatography. nih.gov

Liquid Chromatography (LC)

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), offers a powerful alternative to GC, especially for less volatile or thermally labile compounds. LC methods are often preferred as they may not require derivatization, simplifying sample preparation. nih.gov

Reversed-phase chromatography, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a common mode for steroid analysis. researchgate.net The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be adjusted to optimize the separation. nih.gov

LC has been successfully applied to the analysis of various steroids in biological fluids. For example, a method for the simultaneous analysis of boar taint compounds, which include structurally related androstenone, in pig fat utilizes liquid chromatography. thegoodscentscompany.com Furthermore, LC is a key component in the profiling of intact steroid sulfates and unconjugated steroids in biological fluids. uni-giessen.de

Solid-Phase Extraction (SPE) and Other Sample Preparation

Effective sample preparation is crucial to remove interfering substances and concentrate the analyte of interest before chromatographic analysis. Solid-phase extraction (SPE) is a widely used technique for the cleanup and pre-concentration of this compound and other steroids from complex matrices like serum, urine, and tissue homogenates. nih.govresearchgate.netuu.nl

SPE cartridges, such as Oasis MCX or C18, are selected based on the properties of the analyte and the matrix. researchgate.netnih.govuu.nl The process involves passing the sample through the sorbent, where the analyte is retained. Interfering compounds are washed away, and the analyte is then eluted with a small volume of a suitable solvent. uu.nl

Other sample preparation techniques include liquid-liquid extraction (LLE), which has been used in the analysis of total testosterone (B1683101), and protein precipitation for samples with high protein content. nih.govuni-giessen.de For the analysis of steroids in fat tissue, gel permeation and silica (B1680970) gel column chromatography have been employed for cleanup. researchgate.net

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the definitive identification and precise quantification of this compound. When coupled with a chromatographic separation technique, it provides a highly specific and sensitive analytical platform.

GC-MS and GC-MS/MS

The combination of gas chromatography and mass spectrometry (GC-MS) is a powerful and widely used technique in steroid analysis. nih.govnih.gov After separation by GC, the eluting compounds are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint. phytojournal.com

For enhanced specificity and to reduce background noise, selected ion monitoring (SIM) is often employed. nih.govresearchgate.net In SIM mode, the mass spectrometer is set to detect only a few characteristic ions of the target analyte, significantly improving the signal-to-noise ratio and thus the sensitivity of the analysis. nih.govresearchgate.net

Tandem mass spectrometry (GC-MS/MS) provides an even higher level of selectivity and is particularly useful for analyzing complex samples. In GC-MS/MS, a specific precursor ion is selected, fragmented, and then one or more product ions are monitored. This technique has been used in the development of reference methods for the quantification of boar taint compounds. thegoodscentscompany.com

Table 1: Selected GC-MS and GC-MS/MS Applications in Steroid Research

| Analyte(s) | Matrix | Derivatization | Ionization Mode | Key Findings | Reference |

|---|---|---|---|---|---|

| 5α-androst-16-en-3α-ol, 5α-androst-16-en-3β-ol, 5,16-androstadien-3β-ol, etc. | Human Semen | tert-butyldimethylsilyl ethers or trimethylsilyl (B98337) ethers | Not Specified | Identified and quantified several 16-androstenes and androgens. | nih.gov |

| Metabolites of androsterone (B159326), DHA, and 5α-androst-16-en-3β-ol sulphates | Bacterial Culture | O-pentafluorobenzyl oximes (ketones), tert-butyldimethylsilyl ethers (alcohols) | Negative Ion Chemical Ionization (NICI) for oximes, Electron Impact (EI) for ethers | Demonstrated the microbial metabolism of steroid sulphates. | nih.gov |

| Androst-16-enes and androgens | Human Testis Homogenate | Not Specified | Not Specified | Studied the biosynthesis of androst-16-enes and androgens. | nih.gov |

LC-MS and LC-MS/MS

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become increasingly popular for steroid analysis due to their high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization. nih.govresearchgate.net

Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization sources used in LC-MS for steroid analysis. uni-giessen.de ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules, while APCI is often used for less polar compounds.

LC-MS/MS, particularly when operated in the multiple reaction monitoring (MRM) mode, offers excellent selectivity and sensitivity for quantification. researchgate.net In MRM, specific precursor-to-product ion transitions for the analyte and an internal standard are monitored, minimizing matrix interference and allowing for accurate quantification even at very low concentrations. researchgate.net This approach has been successfully used to develop methods for analyzing androstenone in porcine plasma and for profiling a wide range of steroids in various biological fluids. researchgate.netuni-giessen.de

Table 2: Selected LC-MS and LC-MS/MS Applications in Steroid Research

| Analyte(s) | Matrix | Ionization Mode | Key Features | Reference |

|---|---|---|---|---|

| Androstenone | Porcine Plasma | Positive Electrospray Ionization (ESI) | Used an internal standard and solid-phase extraction for sample cleanup. | researchgate.net |

| Six steroid sulfates and eleven unconjugated steroids | Serum, Cell Lysates, Aqueous Solution | ESI (negative) for sulfates, APCI (positive) for unconjugated steroids | Developed a profiling method with high sensitivity and accuracy. | uni-giessen.de |

| Total Testosterone | Serum | Electrospray Ionization (ESI) | Automated sample preparation and achieved low limits of detection. | nih.gov |

High-Resolution Mass Spectrometry and Isotope Ratio Mass Spectrometry

High-resolution mass spectrometry (HRMS) stands as a cornerstone in steroid analysis, offering unparalleled specificity and sensitivity. thermofisher.comanu.edu.au HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, provide high mass resolution, which is the ability to distinguish between ions with very small mass differences. thermofisher.comchromatographyonline.com This capability is critical in complex biological matrices where isobaric interferences (compounds with the same nominal mass) can mask the analyte of interest. thermofisher.com For instance, the analysis of steroids in environmental water samples or biological fluids like serum and urine benefits greatly from the resolving power of HRMS to separate target compounds from the chemical background. thermofisher.comresearchgate.net Techniques like gas chromatography-HRMS (GC-HRMS) and ultra-high-performance liquid chromatography-HRMS (UHPLC-HRMS) are employed for the sensitive detection of steroids and their metabolites. anu.edu.auresearchgate.netepa.gov

Isotope Ratio Mass Spectrometry (IRMS), particularly when coupled with gas chromatography (GC-C-IRMS), is a powerful tool for differentiating between endogenous and exogenous (synthetic) steroids. dshs-koeln.denih.govrsc.org This technique measures the ratio of stable isotopes, most commonly carbon-13 (¹³C) to carbon-12 (¹²C). thetruthaboutforensicscience.com Since pharmaceutical preparations of steroids often have different isotopic signatures than those produced naturally by the body, IRMS can unambiguously determine the origin of a steroid. nih.gov The process requires extensive sample purification to ensure that pure analyte peaks are introduced into the mass spectrometer for valid isotopic ratio determination. nih.govrsc.org While GC-C-IRMS is a well-established method, advancements in high-temperature liquid chromatography coupled with IRMS (HT-LC/IRMS) offer an alternative approach that can analyze unconjugated steroids without the need for derivatization. acs.org

Table 1: Comparison of HRMS and IRMS in Steroid Analysis

| Technique | Primary Application | Key Advantage | Common Instrumentation | Example Finding |

|---|---|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Quantification and identification of steroids in complex matrices. | High specificity and sensitivity, ability to resolve isobaric interferences. thermofisher.com | GC-HRMS, UHPLC-HRMS (e.g., Orbitrap, QTOF). chromatographyonline.comresearchgate.netepa.gov | Achieved low limits of detection (LOD) for androstenone in porcine serum (0.9 ppb). researchgate.net |

| Isotope Ratio Mass Spectrometry (IRMS) | Distinguishing between endogenous and exogenous steroids. nih.govthetruthaboutforensicscience.com | Determines the isotopic signature (e.g., ¹³C/¹²C ratio) of a compound. dshs-koeln.dethetruthaboutforensicscience.com | Gas Chromatography-Combustion-IRMS (GC-C-IRMS). dshs-koeln.dersc.org | Used to detect the administration of synthetic testosterone in sports doping control. dshs-koeln.de |

Immunological Assays (e.g., RIA, EIA) in Research Contexts

Immunological assays, such as radioimmunoassay (RIA) and enzyme immunoassay (EIA), have been widely used for the quantification of steroid hormones due to their simplicity, cost-effectiveness, and high throughput. scispace.com These methods rely on the specific binding of an antibody to the target steroid.

A radioimmunoassay was developed for the measurement of 5-androstene-3beta,17beta-diol in plasma, where antisera were generated by immunizing rabbits with 3beta,17beta-dihydroxy-5-androsten-16-one conjugated to bovine serum albumin. nih.gov This assay demonstrated a detection limit of 0.068 µg/L and was used to determine plasma concentrations in healthy adult males. nih.gov Similarly, an in-house enzyme immunoassay (EIA) has been used to determine salivary testosterone concentrations in studies comparing different boar breeds. researchgate.net

However, a significant limitation of immunoassays is the potential for cross-reactivity. scispace.comnih.gov Structurally similar steroids and their metabolites can bind to the antibody, leading to inaccurate measurements. nih.govfrontiersin.org For example, in an assay for 5-androstene-3beta,17beta-diol, dehydroepiandrosterone (B1670201) showed a 24.3% cross-reactivity. nih.gov This lack of specificity is a major challenge, especially when measuring low concentrations of steroids or in complex biological samples where numerous related compounds are present. oup.comjcrpe.org Discrepancies between results from different immunoassay kits and between immunoassays and more specific methods like mass spectrometry are well-documented. scispace.comfrontiersin.org Therefore, while useful for screening, results from immunoassays in research contexts often require confirmation by a more specific method like GC-MS.

Table 2: Characteristics of Immunological Assays for Steroid Research

| Assay Type | Principle | Advantages | Limitations | Example Application |

|---|---|---|---|---|

| Radioimmunoassay (RIA) | Competitive binding of a radiolabeled and unlabeled antigen for a limited amount of antibody. | High sensitivity. | Cross-reactivity with similar steroids, use of radioactive materials. nih.govnih.gov | Measurement of 5-androstene-3beta,17beta-diol in plasma. nih.gov |

| Enzyme Immunoassay (EIA) | Uses an enzyme-labeled antigen or antibody to detect the target steroid. | No radioactive waste, suitable for automation. scispace.com | Cross-reactivity, potential for interference from matrix components. frontiersin.orgjcrpe.org | Quantification of salivary testosterone. researchgate.net |

Isotope Labeling Techniques for Metabolic Tracing

Isotope labeling is an indispensable technique for elucidating metabolic pathways and tracking the fate of molecules within a biological system. nih.govbitesizebio.com This approach involves introducing a molecule containing a stable or radioactive isotope into cells or an organism and then monitoring the appearance of the label in downstream metabolites. bitesizebio.comthermofisher.com

In the context of this compound research, isotope labeling can be used to trace its biosynthesis and metabolism. For example, studies have used ¹⁴C-labeled pregnenolone to investigate the formation of 5,16-androstadien-3beta-ol (B224044) in human testicular microsomes. nih.gov By incubating the labeled precursor and analyzing the metabolites, researchers demonstrated that pregnenolone is converted to 5,16-androstadien-3beta-ol. nih.gov

Stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), are increasingly used in metabolic tracing studies in conjunction with mass spectrometry. nih.govthermofisher.com Labeling a precursor like this compound with these heavy isotopes allows for its differentiation from endogenous, unlabeled molecules. This enables precise tracking of its conversion to various metabolites and provides dynamic information about metabolic fluxes that cannot be obtained from steady-state concentration measurements alone. nih.gov For instance, using deuterated analogs in rodent models allows for precise pharmacokinetic tracking via LC-MS/MS. This approach, known as stable isotope-assisted metabolomics, enhances the untargeted profiling and annotation of compounds, helping to discover novel metabolites and pathways. frontiersin.org

Development and Validation of Research Assays for this compound and its Metabolites

The development and validation of robust analytical methods are paramount for obtaining reliable and reproducible data in research involving this compound and its metabolites. This process involves several key steps, including sample preparation, chromatographic separation, detection, and validation of assay performance characteristics.

Sample preparation is a critical step to extract the steroids of interest from the biological matrix (e.g., plasma, tissue, urine) and remove interfering substances. rsc.org This can involve techniques like liquid-liquid extraction, solid-phase extraction (SPE), and homogenization. nih.govnih.gov For example, a method for analyzing 16-androstenes in boar saliva utilized SPE for sample cleanup. researchgate.net

Chromatographic separation, typically using gas chromatography (GC) or liquid chromatography (LC), is employed to separate the target analytes from other compounds in the extract. rsc.orgnih.gov This is followed by detection, most powerfully by mass spectrometry (MS). scispace.comnih.gov GC-MS is a widely used technique for the quantification of 16-androstenes. researchgate.netnih.gov For instance, in a study of human testis homogenates, metabolites were identified and quantified using GC-MS by monitoring specific ion fragments for each analyte. nih.gov

Assay validation ensures the method is fit for its intended purpose. Key validation parameters include:

Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte. researchgate.net

Accuracy: The closeness of the measured value to the true value. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample (repeatability and intermediate precision). researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. researchgate.netnih.gov

Specificity: The ability of the assay to assess unequivocally the target analyte in the presence of components that may be expected to be present. scispace.comjcrpe.org

Recovery: The efficiency of the extraction procedure. researchgate.net

A validated method for the analysis of boar taint compounds in adipose tissue and serum using GC-MS reported excellent linearity (R² > 0.999), low LODs (0.5 ppb for adipose tissue), and good recovery (90%). researchgate.net Similarly, the development of an RIA for 5-androstene-3beta,17beta-diol involved rigorous characterization of the antibody's specificity and validation of the method's reliability, including inter-assay variability and recovery experiments. nih.gov

Comparative Biochemistry and Biological Significance of 5 Androsten 3beta Ol 16 One in Research Models

Comparison with Other Androstenols and Androstenones

5-Androsten-3beta-ol-16-one is a member of the 16-androstene class of steroids, which are notable for their pheromonal qualities in various species, particularly pigs. wikipedia.org This class includes several related compounds, such as androstenone (5α-androst-16-en-3-one), androstenol (B1195071) (5α-androst-16-en-3α-ol), and androstadienone (4,16-androstadien-3-one). free.frfrontiersin.org While structurally similar, these compounds exhibit differences in their biochemical properties and biological effects.

The biosynthesis of 16-androstenes originates from pregnenolone (B344588). free.fr A key enzymatic step, catalyzed by the andien-β synthase complex, diverts pregnenolone towards the production of 5,16-androstadien-3β-ol, a precursor to other 16-androstenes. researchgate.netd-nb.info This pathway is distinct from the primary route for androgen and estrogen synthesis. d-nb.info The enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) is involved in the conversion of 5,16-androstadien-3β-ol. nih.gov

In contrast to its 3β-epimer, 5α-androst-16-en-3α-ol (androstenol) has been shown to act as a positive modulator of GABA-A receptors, a property not shared by the 3β form. researchgate.netnih.gov This highlights how a small change in stereochemistry at the C-3 position can lead to significant differences in neuroactivity. Androstenone is primarily known for its strong urine-like odor and its role in boar taint, an off-flavor in the meat of some male pigs. wikipedia.orgmdpi.com Androstenol, on the other hand, has a musk-like scent. nih.gov

The interconversion of these steroids is also a critical aspect of their biochemistry. For instance, in boar saliva, 3α-androstenol can be converted to 5α-androstenone, which can then be transformed into 3β-androstenol. nih.gov These transformations can be mediated by microbial action, as observed in human axillary regions where bacteria metabolize odorless 16-androstene precursors into odorous forms. oup.comnih.gov

Table 1: Comparison of Key 16-Androstene Steroids

| Compound | Chemical Name | Key Characteristics/Roles | Odor Profile |

|---|---|---|---|

| This compound | 3β-Hydroxy-5-androsten-16-one | An androgenic steroid. nih.gov | Data not specified in provided sources |

| Androstenone | 5α-androst-16-en-3-one | Major contributor to boar taint; pheromonal effects in pigs. mdpi.comttu.edu | Urine-like. wikipedia.orgnih.gov |

| Androstenol | 5α-androst-16-en-3α-ol | Pheromonal effects; positive modulator of GABA-A receptors. researchgate.netnih.govttu.edu | Musk-like. nih.gov |

| Androstadienone | 4,16-androstadien-3-one | A human pheromone candidate. free.frfrontiersin.org | Data not specified in provided sources |

Role in Animal Physiology and Behavior (Mechanistic Studies, e.g., Pheromone Research in Pigs)

In pigs, this compound and related 16-androstenes, particularly androstenone and androstenol, function as sex pheromones. mdpi.comnih.gov These compounds are synthesized in the Leydig cells of the testes and are released into the bloodstream, eventually accumulating in the salivary glands and adipose tissue. researchgate.netfrontiersin.org When a boar is near a sow in estrus, it produces large amounts of saliva containing these pheromones. ttu.edufrontiersin.org

The primary role of these pheromones is to signal sexual maturity and readiness to mate. wikipedia.org Exposure to boar saliva containing androstenone and androstenol can induce the standing reflex (lordosis) in estrous sows, making them receptive to mating. ttu.edufrontiersin.org Research has shown that a synthetic mixture of androstenone, androstenol, and another compound, quinoline, is more effective at eliciting these sexual behaviors than androstenone alone, suggesting that the boar's pheromonal signal is a complex mixture. ttu.edu

Mechanistically, these pheromones are detected by the sow's olfactory system. frontiersin.org Studies have identified binding proteins, such as pheromaxein in the boar's mandibular gland, which bind to 16-androstene steroids and are thought to facilitate their transport and release. nih.govfrontiersin.org While the olfactory pathway is considered the standard route for signaling pheromones, some research suggests a potential humoral pathway as well. Intramuscular injections of androstenol in gilts were found to stimulate the development and secretory function of ovarian follicles, indicating that these compounds may have direct physiological effects beyond olfactory signaling. nih.gov

The accumulation of androstenone in the fat of male pigs is the primary cause of "boar taint," an unpleasant odor and flavor that can occur when the meat is cooked. mdpi.comnih.gov This has significant economic implications for the pork industry and is a major driver of research into the metabolism of these compounds. nih.gov

Developmental and Age-Related Aspects of Production and Metabolism in Research Models

The production of this compound and other 16-androstenes is closely linked to sexual development in male pigs. nih.gov In young, prepubertal piglets, the synthesis of these steroids is low. d-nb.inforesearchgate.net As the pigs approach puberty, the hypothalamic-pituitary-gonadal axis is activated, leading to an increase in the production of testicular steroids, including androgens, estrogens, and the 16-androstenes. d-nb.inforesearchgate.net

The concentration of androstenone in fatty tissues generally increases with age and sexual maturity. nih.govresearchgate.net However, there is significant variability among individual animals and breeds in the timing of puberty and the level of androstenone production. d-nb.inforesearchgate.net This variability is due to both the age at which sexual maturation occurs and the inherent potential for androstenone synthesis. d-nb.info

Studies in rats have shown that the activity of 5α-reductase enzymes, which are involved in androgen metabolism, also follows a developmental pattern. The levels of both 5αR1 and 5αR2 mRNAs and their corresponding enzyme activities are low in prepubertal testes, peak during puberty, and then decline in adulthood. oup.com This developmental regulation of key metabolic enzymes likely contributes to the age-related changes observed in 16-androstene production.

The metabolism of these steroids also changes with age. Research has indicated that the concentration of androstenone in fat tissue tends to increase as boars get older. researchgate.net This age-related accumulation is a key factor in the incidence of boar taint in older, intact male pigs.

Genetic and Epigenetic Factors Influencing this compound Levels and Metabolism in Research

The levels of this compound and its metabolites are under strong genetic control. nih.gov Heritability estimates for androstenone levels in pigs are moderate to high, indicating a significant genetic component. nih.gov Different pig breeds also exhibit notable variations in their capacity to produce and accumulate androstenone. researchgate.net

Several genes involved in the biosynthesis and metabolism of 16-androstenes have been identified as key players in determining individual and breed differences. The enzyme system responsible for the synthesis of 16-androstenes from pregnenolone includes cytochrome P450c17 (CYP17A1) and cytochrome b5 (CYB5A). nih.govnih.gov

CYP17A1: This enzyme is crucial for the andien-β synthase reaction that initiates 16-androstene production. nih.gov

CYB5A: This cytochrome is a critical co-factor that stimulates the activity of CYP17A1, particularly in the synthesis of 16-androstene steroids. nih.govcambridge.org Polymorphisms in the CYB5A gene have been associated with variations in fat androstenone levels. nih.govcambridge.org Studies have shown that different isoforms of CYB5 can have differential effects on the various activities of CYP17A1, highlighting the complexity of this regulatory system. nih.gov For example, increasing the ratio of CYB5A to CYP17A1 enhances andien-β synthase activity. nih.gov

The metabolism of androstenone is also influenced by genetic factors. The sulfotransferase enzyme SULT2A1 is responsible for the sulfoconjugation of 16-androstenes, a key step in their phase II metabolism. researchgate.netnih.gov Higher expression of SULT2A1 in the testes and liver could potentially reduce the amount of free androstenone available to accumulate in fat. mdpi.com

Epigenetic mechanisms, such as DNA methylation, are also emerging as important regulators of the genes involved in androstenone metabolism. nih.govpnas.org For example, the expression of genes involved in testis-derived hormone metabolism can be altered by castration, and these changes are associated with shifts in chromatin accessibility. researchgate.net Research has identified specific transcription factors, such as SP1, that may regulate the expression of key metabolic genes like HSD3B1. nih.govresearchgate.net Furthermore, enhancer regions in the genome have been identified that are associated with the regulation of androstenone metabolism. researchgate.net These findings suggest that epigenetic modifications provide a further layer of control over the production and clearance of this compound and related compounds. nih.gov

Table 2: Genes Influencing 16-Androstene Metabolism

| Gene | Protein | Function in 16-Androstene Pathway | Impact of Variation |

|---|---|---|---|

| CYP17A1 | Cytochrome P450c17 | Catalyzes the initial step in 16-androstene synthesis (andien-β synthase). nih.gov | Activity is modulated by co-factors like CYB5A. nih.gov |

| CYB5A | Cytochrome b5A | Stimulates CYP17A1 activity, promoting 16-androstene synthesis. nih.govcambridge.org | Polymorphisms are associated with altered androstenone levels. nih.govcambridge.org |